molecular formula C22H25N3O4 B14982664 2-butoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

2-butoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B14982664
M. Wt: 395.5 g/mol
InChI Key: HVEVPOWSJCATAU-UHFFFAOYSA-N
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Description

2-butoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution reactions:

    Coupling reactions: The final step involves the coupling of the oxadiazole derivative with the benzamide moiety, which can be facilitated by using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-butoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s oxadiazole ring is known for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

    Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-butoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-[2-(2-thienyl)ethyl]benzamide
  • 4-butoxy-N-[2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl]benzamide

Uniqueness

2-butoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of both butoxy and ethoxy groups, which can influence its solubility, reactivity, and biological activity. The combination of these functional groups with the oxadiazole ring makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

2-butoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C22H25N3O4/c1-4-6-13-28-19-10-8-7-9-17(19)22(26)23-21-20(24-29-25-21)16-11-12-18(27-5-2)15(3)14-16/h7-12,14H,4-6,13H2,1-3H3,(H,23,25,26)

InChI Key

HVEVPOWSJCATAU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC(=C(C=C3)OCC)C

Origin of Product

United States

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